7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Overview
Description
The compound 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their utility as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives has been explored in several studies. For instance, a regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by chlorination and subsequent reaction with different nucleophiles to yield various 7-substituted derivatives . Another study reported the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives from the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . Additionally, the synthesis of 7-methylpyrazolo[4,3-d]-v-triazin-4-one, a related ring system, was accomplished through a diazotization reaction, highlighting the versatility of pyrazolopyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of new 7-hydroxy-6-phenyl derivatives was characterized by IR, 1H NMR, and 13C NMR spectroscopy, and the results were supported by theoretical studies using Density Functional Theory (DFT) . In another study, the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was determined, revealing a hydrogen-bonded chain of rings, which is indicative of the potential for intermolecular interactions in the solid state .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives was found to be tunable, allowing for the selective synthesis of 1-alkyl and 4-alkyl derivatives . The reactivity of these compounds with different nucleophiles and the ability to form various substituted derivatives underscores their chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The spectral data obtained from NMR and IR spectroscopy provide insights into the electronic environment of the molecules, which is crucial for understanding their reactivity and interactions with biological targets . The crystallographic analysis of related compounds has revealed the presence of hydrogen bonding, which can affect the solubility, stability, and solid-state properties of these compounds .
Scientific Research Applications
“7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
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Anti-inflammatory : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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Antibacterial and Antifungal : Pyrimidines have been reported to have antibacterial and antifungal activities .
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Antiproliferative : Certain pyrimidines have been found to have antiproliferative effects, which means they can inhibit cell growth. This property makes them potentially useful in cancer treatment .
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Analgesic : Some pyrimidines have been found to have analgesic (pain-relieving) properties .
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Treatment of Hyperuricemia and Prevention of Gout : Some pyrimidines have been used in the treatment of hyperuricemia (excess uric acid in the blood) and the prevention of gout .
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Synthetic Strategies : There are various synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .
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Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of potential biomedical applications .
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Pharmaceutical Products : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
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Synthetic Strategies : There are various synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .
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Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of potential biomedical applications .
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Pharmaceutical Products : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
properties
IUPAC Name |
7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXFOBJWRGYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277922 | |
Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
5399-95-1 | |
Record name | 5399-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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